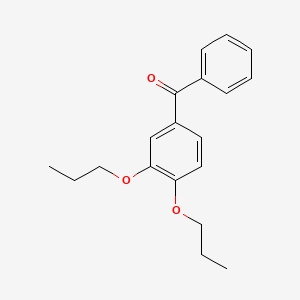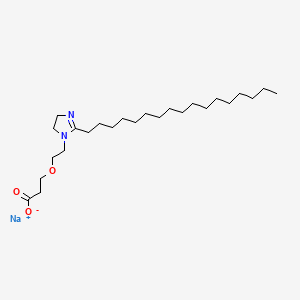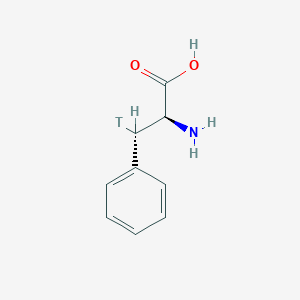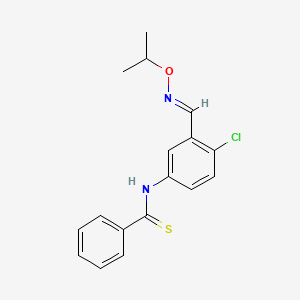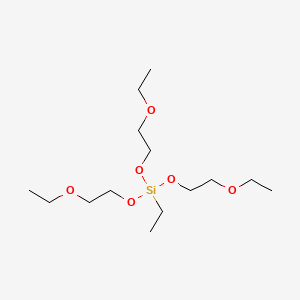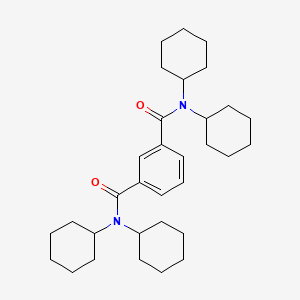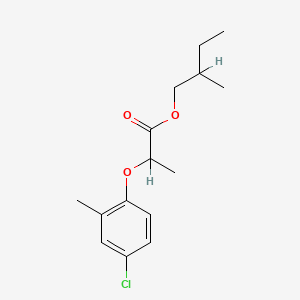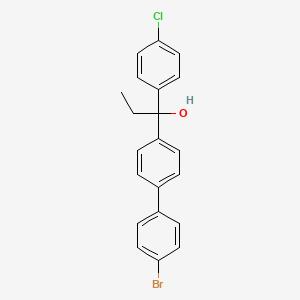
4'-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1'-biphenyl)-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol is an organic compound that belongs to the class of biphenyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol typically involves multiple steps, including halogenation and coupling reactions. One common method involves the bromination of a biphenyl precursor, followed by the introduction of the chlorophenyl and ethyl groups through Grignard or Friedel-Crafts reactions. The final step often involves the reduction of the intermediate compound to obtain the desired methanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromine atom but differs in the overall structure and functional groups.
4-Chlorobiphenyl: Contains the chlorophenyl group but lacks the bromine and ethyl groups.
Biphenyl-4-methanol: Similar backbone structure but lacks the halogen atoms.
Uniqueness
4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol is unique due to the combination of bromine, chlorine, and ethyl groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions in various chemical and biological contexts, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
94213-46-4 |
|---|---|
Molecular Formula |
C21H18BrClO |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)phenyl]-1-(4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C21H18BrClO/c1-2-21(24,18-9-13-20(23)14-10-18)17-7-3-15(4-8-17)16-5-11-19(22)12-6-16/h3-14,24H,2H2,1H3 |
InChI Key |
LEAKGJUKXLUPJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


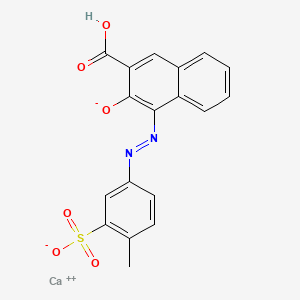

![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)
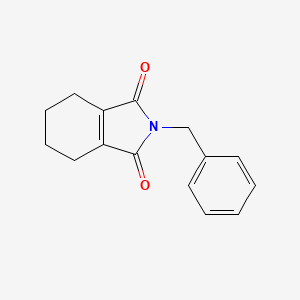
![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)
